molecular formula C16H24BrNO2 B3861028 N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine

Cat. No.: B3861028
M. Wt: 342.27 g/mol
InChI Key: AREXKMGOXFFPOL-UHFFFAOYSA-N
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Description

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine is an organic compound with a complex structure that includes a brominated aromatic ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine typically involves multiple steps. One common method starts with the bromination of 2,4-dimethoxybenzyl alcohol to obtain 5-bromo-2,4-dimethoxybenzyl bromide. This intermediate is then reacted with 2-methylcyclohexan-1-amine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine is unique due to its specific combination of a brominated aromatic ring and a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2/c1-11-6-4-5-7-14(11)18-10-12-8-13(17)16(20-3)9-15(12)19-2/h8-9,11,14,18H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREXKMGOXFFPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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